Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based compound featuring a sulfamoyl group substituted with a 2,4-dimethylphenyl moiety and a 4-methylphenyl group at the 4-position of the thiophene ring. The compound’s molecular architecture combines electron-donating methyl groups (on the phenyl rings) with the electron-withdrawing sulfamoyl group, creating a balance of electronic effects that may influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-5-27-22(24)20-21(18(13-28-20)17-9-6-14(2)7-10-17)29(25,26)23-19-11-8-15(3)12-16(19)4/h6-13,23H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMSCNYAUBPZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a thiophene ring, a sulfamoyl group, and an ethyl carboxylate moiety, which contribute to its diverse biological effects.
The molecular formula of this compound is with a molecular weight of approximately 445.55 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 445.55 g/mol |
| Density | 1.312 g/cm³ |
| LogP | 6.286 |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or modulate receptor activity, leading to various therapeutic effects such as:
- Anti-inflammatory effects
- Anticancer properties
The exact mechanisms depend on the biological context and specific targets involved in the studies.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that sulfamoyl derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are crucial in inflammatory pathways.
Anticancer Activity
Several studies have explored the anticancer potential of thiophene derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Case Studies
- In vitro Studies on Cancer Cell Lines : Research conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis at specific concentrations. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis analysis.
- Anti-inflammatory Activity : A study focused on the compound's ability to inhibit TNF-alpha production in macrophages, showcasing its potential as an anti-inflammatory agent. The results indicated a dose-dependent reduction in inflammation markers.
Comparison with Similar Compounds
Ethyl 3-[(4-Methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate ()
- Structural Difference : The sulfamoyl group is substituted with a 4-methoxyphenyl instead of 2,4-dimethylphenyl.
- Impact: Electronic Effects: The methoxy group (−OCH₃) is electron-donating via resonance, increasing electron density on the sulfamoyl group compared to the dimethylphenyl analog. This may enhance hydrogen-bonding capacity or alter binding affinity in biological targets.
- Molecular Weight : 431.52 g/mol (vs. 429.53 g/mol for the target compound, assuming similar core structure).
Ethyl 3-{[4-(Methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate ()
- Core Structure : Benzothiophene (vs. thiophene in the target compound).
- Substituents : A 4-(methoxycarbonyl)phenyl sulfamoyl group.
- Steric Effects: The methoxycarbonyl group introduces bulkiness, which may reduce membrane permeability compared to the target compound .
Analogues with Varied Thiophene Substituents
Ethyl 2-Amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate ()
- Structural Difference: Amino group at the 2-position and cyclohexylphenyl at the 4-position.
- Impact: Reactivity: The amino group (−NH₂) increases nucleophilicity at the 2-position, making this compound more reactive in substitution reactions. Lipophilicity: The cyclohexylphenyl group enhances hydrophobicity, likely reducing solubility in polar solvents compared to the target compound’s 4-methylphenyl group .
- Safety Profile : Classified as a skin/eye irritant, suggesting similar handling precautions may apply to the target compound .
Ethyl 4-(4-Chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate ()
- Structural Difference: Chlorophenyl and cyanoacetyl-amino substituents.
- Crystallinity: Chlorine’s polarizability may influence crystal packing, as seen in related compounds (e.g., hydrogen-bonding patterns in ) .
Ethyl 3-Bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate ()
- Structural Features: Bromo and cyano substituents at the 3- and 4-positions, respectively, with a sulfanyl-ester side chain.
- Impact: Reactivity: Bromo and cyano groups make this compound a key intermediate for further functionalization (e.g., Suzuki couplings or nucleophilic substitutions). Crystal Structure: Planar thiophene ring with intramolecular hydrogen bonding (2.554 Å), suggesting stable solid-state packing .
Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Predictions |
|---|---|---|---|
| Target Compound | ~429.53 | 2,4-Dimethylphenyl sulfamoyl, 4-methylphenyl | Moderate solubility in organic solvents |
| Ethyl 3-[(4-Methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | 431.52 | 4-Methoxyphenyl sulfamoyl | Higher aqueous solubility |
| Ethyl 2-Amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | 329.46 | Amino, cyclohexylphenyl | Low aqueous solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
